molecular formula C9H7F6N B1455480 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine CAS No. 1221272-91-8

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine

Cat. No. B1455480
M. Wt: 243.15 g/mol
InChI Key: FADAWLDEMYVVFX-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine” is a chemical compound with the formula C₉H₇F₆N . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis : 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine derivatives have been synthesized regioselectively. The process involves reactions with ethyl 4,4,4-trifluoro-3-oxo-butyrate and aryl imidoyl chlorides, leading to a variety of derivatives (Yang et al., 2013).
  • Structural Characterization : The compound's behavior towards molecular iodine was studied, revealing the formation of a complex with specific structural and spectroscopic characteristics (Chernov'yants et al., 2011).

Catalysis and Polymerization

  • Chromium(III) Complex Formation : Chromium(III) complexes with 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, showing high yield and effectiveness in ethylene polymerization (Hurtado et al., 2009).
  • Polymerization Catalysts : Derivatives of 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine have been used as catalysts for vinyl-addition polymerization of norbornene, displaying high molecular weight and narrow molecular weight distributions in the resulting polymers (Benade et al., 2011).

Luminescent Properties and Metal Complexes

  • Luminescent Properties : Bis(iminoalkyl)pyridine cadmium(II) complexes derived from 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine exhibit luminescent properties at room temperature in both solution and solid state (Fan et al., 2004).

Novel Synthetic Strategies and Applications

  • Multicomponent Synthesis : The compound has been utilized in novel synthetic strategies, such as in the synthesis of pyridine-pyrimidines and their bis-derivatives, demonstrating the compound's versatility and potential in organic synthesis (Rahmani et al., 2018).

Safety And Hazards

“2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine” is classified as an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)3-7(5(2)16-4)9(13,14)15/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADAWLDEMYVVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252901
Record name 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine

CAS RN

1221272-91-8
Record name 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y KOBAYASHI, A OHSAWA, M BABA… - Chemical and …, 1976 - jstage.jst.go.jp
Photolysis of 2, 4, 6-trimethyl-3, 5-bis (trifluoromethyl) pyridine (I) afforded 2, 4, 6-trimethyl-3, 5-bis (trifluoromethyl)-1-azabicyclo [2. 2. 0] hexa-2, 5-diene (II), a stable derivative of 1, 4-…
Number of citations: 13 www.jstage.jst.go.jp

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